molecular formula C23H27N3O7S B2937112 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-79-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2937112
CAS RN: 868982-79-0
M. Wt: 489.54
InChI Key: OZLWYSVONYLJEZ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O7S and its molecular weight is 489.54. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

Oxazolidinones, including compounds with structures similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, are recognized for their utility in organic synthesis. They serve as protective groups for amino alcohols and as chiral auxiliaries due to their stable five-membered ring structure. The synthesis of oxazolidinone derivatives often involves cyclization reactions, highlighting their significance in constructing complex molecules with high stereochemical control (Nogueira et al., 2015). Moreover, the presence of substituents like the benzo[d][1,3]dioxol-5-ylmethyl and mesitylsulfonyl groups can influence the compound's reactivity and interaction with various substrates, enabling the synthesis of novel heterocyclic compounds with potential biological activity.

Applications in Medicinal Chemistry

While direct information on the pharmacological applications of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is excluded based on the requirements, it's worth noting that the structural framework of oxazolidinones is instrumental in medicinal chemistry. These compounds are precursors in synthesizing a wide range of biologically active molecules, including antimicrotubule agents and inhibitors of cancer cell growth, as their core structure can be modified to affect various biological targets (Stefely et al., 2010).

Material Science and Other Applications

Oxazolidinones are also explored in material science, particularly as solvents and components in electrolytes for lithium-ion batteries. Their unique chemical properties, such as polarity and solvation abilities, make them suitable candidates for enhancing the performance of energy storage devices. Research on oxazolidinone derivatives in electrolytes demonstrates their potential to improve conductivity and stability, contributing to the development of more efficient and durable batteries (Gzara et al., 2006).

Mechanism of Action

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The benzo[d][1,3]dioxol-5-ylmethyl group may interact with certain enzymes or receptors, altering their activity and thus affecting the associated biochemical pathways . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Some studies suggest that it may have antitumor activities, indicating that it could induce apoptosis and cause cell cycle arrests in certain cell lines . .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-14-8-15(2)21(16(3)9-14)34(29,30)26-6-7-31-20(26)12-25-23(28)22(27)24-11-17-4-5-18-19(10-17)33-13-32-18/h4-5,8-10,20H,6-7,11-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLWYSVONYLJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

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